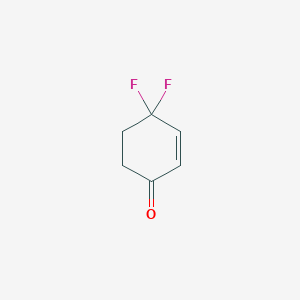

4,4-Difluorocyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorocyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILTSVBMXZACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluorocyclohex 2 En 1 One and Analogues

Established Synthetic Pathways

The construction of the 4,4-difluorocyclohex-2-en-1-one scaffold typically involves a multi-step sequence, beginning with a suitable cyclohexanone (B45756) precursor. The key transformations are the introduction of the gem-difluoromethylene group and the subsequent formation of the α,β-unsaturated double bond.

The most common precursor for the synthesis of 4,4-difluorocyclohexenone is 4,4-difluorocyclohexanone (B151909), which is typically derived from 1,4-cyclohexanedione (B43130). The critical step is the conversion of a carbonyl group into a gem-difluoride.

Direct deoxofluorination of a ketone functionality is a primary method for installing a gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation. beilstein-journals.orguea.ac.uk The synthesis of 4,4-difluorocyclohexanone (CAS 22515-18-0) can be achieved by treating 1,4-cyclohexanedione with DAST. uea.ac.ukmanchesterorganics.comsigmaaldrich.com In this reaction, one of the carbonyl groups of 1,4-cyclohexanedione is selectively converted to the difluoromethylene group.

A typical procedure involves adding DAST to a solution of 1,4-cyclohexanedione in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -78°C). uea.ac.uk The reaction selectively targets one ketone, leaving the other intact to become the carbonyl of the final enone product.

Table 1: Example of Direct Fluorination using DAST

| Precursor | Reagent | Solvent | Temperature | Product |

| 1,4-Cyclohexanedione | DAST | Dichloromethane | -78°C | 4,4-Difluorocyclohexanone |

This table is illustrative of a general procedure described in the literature. uea.ac.uk

An alternative to direct deoxofluorination involves a two-step process. One such method includes the formation of a gem-bistrifluoroacetate intermediate from a cyclohexanone, which is then treated with hydrogen fluoride (B91410) to yield the gem-difluoride. researchgate.net This approach avoids the use of sulfur-based fluorinating agents. Cyclohexanone can react with trifluoroacetic anhydride (B1165640) to form the gem-bistrifluoroacetate, which upon treatment with HF under mild conditions, provides the corresponding gem-difluoride. researchgate.net

Another approach involves the conversion of an oxime to a gem-difluoride using a nitrite (B80452) and a complex of HF with an organic base. scispace.com These methods provide alternative routes to the key 4,4-difluorocyclohexanone intermediate.

Once 4,4-difluorocyclohexanone is obtained, the next crucial step is the introduction of α,β-unsaturation to form the target enone, this compound. Standard organic chemistry methods for creating enones are applicable here. A common laboratory method involves the formation of a silyl (B83357) enol ether followed by oxidation (e.g., Saegusa-Ito oxidation).

A procedure described in a patent for a related synthesis involves treating 4,4-difluorocyclohexanone with a base like lithium diisopropylamide (LDA) at -78°C, followed by trapping the resulting enolate with chlorotrimethylsilane (B32843) to form the corresponding silyl enol ether. google.com This intermediate can then be oxidized using a palladium catalyst, such as palladium(II) acetate, to generate the α,β-double bond, yielding this compound. The formation of related intermediates like 4,4-difluorocyclohex-1-enylboronic acid pinacol (B44631) ester further supports the viability of accessing the enolate or its equivalent for subsequent functionalization. frontierspecialtychemicals.com

More advanced and efficient strategies for constructing fluorinated cyclohexenone rings involve cascade or one-pot reactions. The Robinson annulation, a classic ring-forming reaction, has been adapted for the synthesis of fluorinated cyclohexenones. nih.govmdpi.com

A one-pot sequence combining fluorination and an organocatalytic Robinson annulation has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. nih.govmdpi.comresearchgate.net For example, reacting a β-ketoester with a fluorinated chalcone (B49325) (an α,β-unsaturated ketone) in the presence of an organocatalyst can lead to the formation of a 4,6-difluorocyclohexanone derivative. mdpi.com While this produces a difluorinated analogue, the principle demonstrates a powerful cascade approach to building the core ring system with fluorine substituents already in place. These reactions often proceed through a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.govmdpi.com

Cyclohexanone Precursors and Fluorination Strategies

Asymmetric Synthesis Approaches

The demand for enantiomerically pure fluorinated compounds has driven the development of asymmetric synthetic methods.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated cyclohexenones. The one-pot fluorination and Robinson annulation sequence mentioned previously can be rendered asymmetric by using a chiral organocatalyst, such as a cinchona alkaloid-derived primary amine. nih.govmdpi.com This approach has successfully produced 4,6-difluorocyclohexanones with high enantiomeric excess (up to 93% ee) and diastereoselectivity (up to 8:1 dr). mdpi.com

Table 2: Asymmetric Organocatalytic Synthesis of Fluorinated Cyclohexanone Analogues

| Catalyst Type | Michael Acceptor | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Amine | Fluorinated Chalcone | 4,6-Difluorocyclohexanone | 53-65% | 5:1 - 8:1 | 89-93% | mdpi.com |

| Cinchona Alkaloid Amine | α-Fluoro-β-keto ester/Unsat. Ketone | 6-Fluorocyclohex-2-en-1-one | Good to Excellent | up to 20:1 | up to 99% | nih.govmdpi.com |

Another key strategy involves the direct asymmetric α-fluorination of a pre-formed cyclohexanone ring. rsc.orgprinceton.edu This has been achieved using primary amine organocatalysts derived from Cinchona alkaloids, such as dihydroquinidine, in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu This method allows for the highly enantioselective (up to 99% ee) fluorination of various cyclic ketones. princeton.edu A dual-catalysis system, merging chiral anion phase-transfer catalysis with enamine catalysis using a protected amino acid, has also been shown to be effective for the direct asymmetric fluorination of α-substituted cyclohexanones, creating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org These methods are crucial for creating chiral precursors that could potentially be converted into enantiomerically enriched this compound.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated cyclohexenones, offering an alternative to metal-based catalysts. researchgate.net These methods often utilize small organic molecules, such as cinchona alkaloids, to induce stereoselectivity. researchgate.net

A notable example is the use of a Robinson annulation sequence, a classic ring-forming reaction, under organocatalytic conditions. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring. masterorganicchemistry.com In the context of synthesizing fluorinated analogs, this can be adapted through a one-pot fluorination and organocatalytic Robinson annulation. mdpi.comnih.gov For instance, the reaction of a β-ketoester with an α-fluoro-α,β-unsaturated ketone, promoted by a cinchona alkaloid-derived primary amine , can yield 4,6-difluorocyclohexanones with high diastereoselectivity and enantioselectivity. mdpi.comnih.gov

Cinchona alkaloids and their derivatives are particularly effective catalysts in these transformations. rsc.orgprinceton.eduwiley-vch.de Their inherent chirality and ability to act as Brønsted bases or phase-transfer catalysts allow for precise control over the stereochemical outcome of the reaction. rsc.orgsigmaaldrich.com The bifunctional nature of some cinchona-derived catalysts, possessing both a basic amine and a hydrogen-bonding thiourea (B124793) or squaramide group, can further enhance their catalytic activity and selectivity. researchgate.net By creating a chiral environment around the reacting molecules, these catalysts guide the formation of specific stereoisomers. sigmaaldrich.com

The following table summarizes the key aspects of organocatalytic approaches to fluorinated cyclohexenones:

| Catalytic Approach | Key Reaction | Catalyst Type | Advantages |

| Organocatalytic Robinson Annulation | Michael addition followed by aldol condensation | Cinchona alkaloid amines | High stereoselectivity, metal-free conditions |

| Phase-Transfer Catalysis | Alkylation, Michael addition | Modified Cinchona alkaloids | Mild reaction conditions, operational simplicity |

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. mdpi.com This approach is particularly valuable for the synthesis of chiral molecules, such as enantiomerically pure 4-hydroxycyclohex-2-en-1-one, a related cyclohexenone derivative. nih.gov While specific examples for the direct chemoenzymatic synthesis of this compound are less common in the provided results, the principles of this methodology are broadly applicable.

The strategy often involves using enzymes, such as lipases or ketoreductases, to perform stereoselective transformations on chemically synthesized precursors. nih.govnih.gov For example, a racemic mixture of a functionalized cyclohexenone can be resolved through enzyme-mediated hydrolysis or reduction, yielding one enantiomer in high purity while leaving the other unreacted. nih.gov This approach leverages the high stereoselectivity of enzymes to achieve what can be challenging through purely chemical means. rsc.org

The integration of biocatalysis with traditional organic synthesis offers several advantages, including milder reaction conditions and reduced environmental impact. mdpi.com The development of one-pot sequential chemoenzymatic methods, where chemical and enzymatic reactions are performed in the same vessel, further enhances the efficiency of this strategy. nih.gov

One-Pot Synthetic Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov

Integrated Fluorination and Cyclization Sequences

A highly effective one-pot strategy for the synthesis of fluorinated cyclohexenones involves the integration of a fluorination step with a cyclization reaction. mdpi.comnih.govresearchgate.net For example, an asymmetric synthesis of 6-fluoro- and 4,6-difluorocyclohexenones has been developed using a one-pot fluorination and organocatalytic Robinson annulation sequence. mdpi.comnih.govnih.govmdpi.com

In this approach, a β-ketoester can be first fluorinated using an electrophilic fluorine source like Selectfluor™. mdpi.comorganic-chemistry.org Following the fluorination, a Michael acceptor (e.g., a chalcone) and an organocatalyst, such as a cinchona alkaloid-derived amine, are added to the reaction mixture. mdpi.com This initiates a cascade of Michael addition and intramolecular aldol condensation (Robinson annulation) to form the desired fluorinated cyclohexenone ring with high stereoselectivity. mdpi.comnih.govnih.gov This method allows for the creation of two or three stereocenters in a single operation. mdpi.comnih.gov

Another example of an integrated sequence is the Prins fluorination-cyclization, where a Lewis acid like boron trifluoride etherate not only promotes the cyclization of a homoallylic alcohol with an aldehyde but also serves as a fluoride source to quench the intermediate carbocation, leading to fluorinated heterocyclic products. beilstein-journals.orgrsc.org While not directly forming a cyclohexenone, this demonstrates the principle of combining fluorination and cyclization in one pot.

Tandem Reactions for Cyclohexenone Core Construction

Tandem reactions, also known as cascade or domino reactions, are a powerful class of transformations where a single event triggers a series of subsequent reactions to rapidly build molecular complexity. 20.210.105acs.org These strategies are highly efficient for constructing complex ring systems like the cyclohexenone core. acs.orgnih.govresearchgate.net

Tandem conjugate addition and subsequent enolate trapping have also been utilized to construct complex cyclohexanone and cyclohexenone frameworks. beilstein-journals.org These reactions can create multiple stereocenters and new carbon-carbon bonds in a single, highly controlled process. acs.org

Precursor and Building Block Synthesis

The synthesis of this compound and its analogs relies on the availability of suitable precursors and building blocks. A key starting material is 4,4-difluorocyclohexanone . chemicalbook.com From this ketone, the target enone can be prepared through various methods, such as α-bromination followed by dehydrobromination.

Another important building block is 4,4-difluorocyclohex-1-enylboronic acid pinacol ester . frontierspecialtychemicals.com This compound is a versatile reagent for introducing the 4,4-difluorocyclohexenyl moiety into various molecules via transition metal-catalyzed cross-coupling reactions. frontierspecialtychemicals.com

The synthesis of fluorinated precursors often involves the use of specialized fluorinating agents. Selectfluor (F-TEDA-BF4) is a widely used electrophilic fluorinating agent for the synthesis of organofluorine compounds. organic-chemistry.org It can be employed for the fluorination of various substrates, including 1,3-dicarbonyl compounds, to introduce one or two fluorine atoms. organic-chemistry.org

Synthesis of 4,4-Difluorocyclohexanone Intermediates

The compound 4,4-difluorocyclohexanone serves as a crucial intermediate in organic and pharmaceutical synthesis. tcichemicals.comorgsyn.org Its preparation has been approached through several key methodologies, primarily involving cyclization of fluorinated precursors or direct fluorination of existing cyclic ketones.

One of the earliest documented methods involves a Dieckmann cyclization of a difluorinated pimelate (B1236862) ester. fluorochem.co.uk This intramolecular condensation reaction is a classic strategy for forming five- and six-membered rings. A more prevalent modern approach relies on the deoxofluorination of appropriately substituted cyclic ketones. fluorochem.co.uk In this type of reaction, a carbonyl group is converted into a geminal difluoride. For instance, cyclic keto esters can be treated with diethylaminosulfur trifluoride (DAST) to yield the corresponding gem-difluoro esters, which are key building blocks for further transformations. fluorochem.co.uk

Another documented synthetic route involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane. This method provides a high yield of 4,4-difluorocyclohexanone under acidic conditions. nih.gov The reaction proceeds by dissolving the spiro compound in aqueous hydrochloric acid and heating the mixture.

Table 1: Synthesis of 4,4-Difluorocyclohexanone nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 8,8-difluoro-1,4-dioxaspiro[4.5]decane | Aqueous HCl (2N) | 100°C, 12 hours | 4,4-Difluorocyclohexanone | 93% |

Preparation of Fluorinated Cyclohexenyl Boronic Esters

Fluorinated cyclohexenyl boronic esters are valuable reagents in synthetic chemistry, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. frontierspecialtychemicals.comharvard.eduorganic-chemistry.org The pinacol ester derivative, 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key example of such a building block. nih.govfrontierspecialtychemicals.com

The synthesis of boronic esters can be achieved through several general methods. A common approach involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by esterification with a diol, such as pinacol. researchgate.net For vinyl boronic esters specifically, a highly effective method is the palladium-catalyzed Miyaura borylation. This reaction typically involves the coupling of a vinyl halide or triflate with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

This borylation strategy is directly applicable to the synthesis of 4,4-difluorocyclohex-1-enylboronic acid pinacol ester, starting from a halogenated precursor such as 1-bromo-4,4-difluorocyclohex-1-ene (B2842466). The stability and reactivity of boronic esters make them preferable to the corresponding boronic acids, as they are less prone to dehydration and are easier to handle and purify. sciforum.netsci-hub.se

Table 2: Properties of a Key Fluorinated Cyclohexenyl Boronic Ester nih.govfrontierspecialtychemicals.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1227068-84-9 | C₁₂H₁₉BF₂O₂ | 244.09 g/mol |

Halogenated Cyclohexene (B86901) Precursors (e.g., 1-bromo-4,4-difluorocyclohex-1-ene)

Halogenated cyclohexene derivatives are essential precursors for the synthesis of more complex molecules, including the aforementioned boronic esters. The compound 1-bromo-4,4-difluorocyclohex-1-ene is a prime example, serving as a direct antecedent for borylation or as a coupling partner in various reactions.

The synthesis of such vinyl halides can be approached by adapting established methods. For instance, the synthesis of the analogous compound, 1-bromo-4,4-dimethylcyclohex-1-ene, involves the bromination of the corresponding ketone precursor followed by an elimination step to introduce the double bond. A similar strategy can be envisioned for the difluoro-analogue, starting from 4,4-difluorocyclohexanone. This would likely involve the formation of an enol derivative which is then trapped or directly converted to the vinyl bromide.

Alternatively, a bromination-dehydrobromination sequence on a suitable cyclohexene substrate can be employed. frontierspecialtychemicals.com Another potential route involves the liquid-phase reaction of a brominating agent, such as elemental bromine, with a halogen-substituted cyclohexene at controlled temperatures. These methods provide access to versatile intermediates ready for further functionalization.

Reactivity and Transformational Chemistry of 4,4 Difluorocyclohex 2 En 1 One

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The enone functionality in 4,4-Difluorocyclohex-2-en-1-one dictates a significant portion of its reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to attack by a variety of nucleophiles.

Michael Addition Reactions (1,4-Conjugate Addition)

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, nucleophiles preferentially attack the electrophilic β-carbon of the enone system. This mode of reaction is favored by "soft" nucleophiles. The electron-withdrawing nature of the geminal fluorine atoms at the C4 position is expected to enhance the electrophilicity of the β-carbon, thereby facilitating this reaction.

While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles of Michael additions to similar cyclic enones suggest that a wide range of nucleophiles can be employed.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile Type | Specific Examples | Expected Product Type |

| Enolates | Diethyl malonate, Ethyl acetoacetate | 3-(1,1-Difluoro-4-oxocyclohexyl) derivatives |

| Organocuprates | Lithium dimethylcuprate (Me₂CuLi) | 3-Methyl-4,4-difluorocyclohexan-1-one |

| Thiols | Thiophenol, Ethanethiol | 3-(Aryl/alkylthio)-4,4-difluorocyclohexan-1-one |

| Amines | Pyrrolidine, Piperidine | 3-(Amino)-4,4-difluorocyclohexan-1-one |

Organometallic Reagent Chemistry (e.g., Organocopper, Grignard Reagents)

The reaction of this compound with organometallic reagents showcases the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition). The outcome is largely dependent on the nature of the organometallic reagent.

Organocopper Reagents (Gilman Reagents): Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are known as "soft" nucleophiles and are well-established to favor 1,4-conjugate addition to α,β-unsaturated ketones. youtube.comorganic-chemistry.orgyoutube.comnih.govmasterorganicchemistry.com Therefore, the reaction of this compound with an organocuprate is expected to yield the corresponding 3-substituted-4,4-difluorocyclohexan-1-one. The gem-difluoro group is anticipated to remain intact during this transformation.

Grignard Reagents: Grignard reagents (RMgX) are generally considered "harder" nucleophiles compared to organocuprates and tend to favor 1,2-addition to the carbonyl carbon of enones. nih.gov This would lead to the formation of a tertiary alcohol. However, the regioselectivity of Grignard additions can be influenced by steric hindrance and the presence of coordinating groups. In some cases, a mixture of 1,2- and 1,4-addition products can be observed. For this compound, the reaction with a Grignard reagent would likely yield primarily the 1-alkyl-4,4-difluorocyclohex-2-en-1-ol.

Table 2: Predicted Reactivity of Organometallic Reagents with this compound

| Reagent Type | General Formula | Predicted Major Product |

| Organocopper (Gilman) | R₂CuLi | 3-Alkyl-4,4-difluorocyclohexan-1-one (1,4-addition) |

| Grignard | RMgX | 1-Alkyl-4,4-difluorocyclohex-2-en-1-ol (1,2-addition) |

Diels-Alder Reactions and Cycloadditions

The carbon-carbon double bond of the enone system in this compound can act as a dienophile in Diels-Alder reactions. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a bicyclic system containing a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The carbonyl group and the gem-difluoro moiety in this compound both contribute to the electron-deficient nature of the double bond, making it a potentially reactive dienophile.

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions. However, the presence of the fluorine atoms could introduce unique steric and electronic effects that might influence the endo/exo selectivity. Detailed experimental studies on the Diels-Alder reactions of this compound are necessary to fully elucidate its reactivity and stereochemical preferences with various dienes.

Reactions Involving the Geminal Difluoride Unit

The C-F bond is the strongest single bond in organic chemistry, making the geminal difluoride unit in this compound generally stable. However, under specific conditions, these C-F bonds can be activated and functionalized.

C-F Bond Activation and Functionalization

The activation of C-F bonds is a challenging but increasingly important area of research. baranlab.orgchem8.org For gem-difluoroalkanes, C-F bond activation can be achieved using strong Lewis acids, transition metal complexes, or under reductive conditions. While specific examples involving this compound are not prominent in the literature, related gem-difluoro compounds have been shown to undergo such transformations.

Potential strategies for C-F bond activation in this molecule could involve:

Lewis Acid Catalysis: Strong Lewis acids could coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating nucleophilic attack or elimination.

Transition Metal Catalysis: Oxidative addition of a C-F bond to a low-valent transition metal center is a key step in many C-F functionalization reactions.

Reductive Defluorination: The use of potent reducing agents could lead to the cleavage of one or both C-F bonds.

These transformations would open up pathways to novel fluorinated or non-fluorinated cyclohexanone (B45756) derivatives.

Nucleophilic Substitution at Fluorinated Carbons

Direct nucleophilic substitution at a saturated, unactivated sp³-hybridized carbon bearing a fluorine atom is generally very difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. However, in gem-difluoroalkenes, nucleophilic substitution can occur through an addition-elimination mechanism. organic-chemistry.orgnih.govnih.gov

In the case of this compound, direct nucleophilic attack at the C4 position is unlikely under standard conditions. The reactivity of the enone system would dominate. However, if the enone were to be transformed, for example, by reduction of the double bond, the resulting 4,4-difluorocyclohexanone (B151909) might be susceptible to nucleophilic attack under forcing conditions or with specific reagents designed for C-F bond cleavage. The mechanism would likely involve initial coordination of a reagent to the carbonyl group, followed by an intramolecular or intermolecular attack at the C4 position.

Stereoselective Transformations of this compound

The presence of a gem-difluoro group at the C4 position of the cyclohexenone ring introduces unique electronic and steric properties that significantly influence its reactivity in stereoselective transformations. The electron-withdrawing nature of the fluorine atoms can activate the enone system towards nucleophilic attack, while the stereochemical environment around the ring dictates the facial selectivity of such additions.

Diastereoselective and Enantioselective Processes

While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively documented in publicly available literature, the principles of stereocontrol in reactions of analogous fluorinated cyclohexenones provide a strong basis for understanding its potential reactivity. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of fluorinated carbocycles.

For instance, in the synthesis of related 4,6-difluorocyclohexenones through a one-pot Robinson annulation, cinchona alkaloid-derived primary amines have been shown to be effective organocatalysts. These catalysts facilitate a highly stereoselective Michael addition as the key stereocenter-determining step, leading to products with excellent diastereomeric ratios (dr) and enantiomeric excesses (ee). nih.govmdpi.com It is plausible that this compound could serve as a competent Michael acceptor in similar organocatalytic conjugate addition reactions. The approach of a nucleophile would be directed by the chiral catalyst, leading to the formation of new stereocenters at the C3 position with high levels of stereocontrol.

The table below illustrates the typical performance of organocatalysts in the asymmetric synthesis of fluorinated cyclohexenones, which can be considered analogous to potential reactions involving this compound.

Table 1: Organocatalytic Asymmetric Synthesis of Fluorinated Cyclohexenones

| Catalyst | Michael Acceptor Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Cinchona Alkaloid Amine | Fluorinated Chalcone (B49325) | 5:1 - 8:1 | 89 - 93 |

This data is based on the synthesis of 4,6-difluorocyclohexanones and 6-fluorocyclohexenones and is presented as a predictive model for the reactivity of this compound. nih.govmdpi.com

Control of Stereocenters in Product Formation

The control of newly formed stereocenters in reactions of this compound would be governed by the interplay of substrate-inherent stereocontrol and catalyst-induced stereocontrol. The rigid conformation of the six-membered ring and the presence of the gem-difluoro group can create a steric bias, influencing the trajectory of incoming reagents.

In catalyst-free reactions, the diastereoselectivity would be primarily dictated by the minimization of steric interactions. For instance, in a reduction reaction, the hydride would preferentially attack from the less hindered face of the carbonyl group.

In catalyzed reactions, the chiral environment created by the catalyst is the dominant factor in determining the stereochemical outcome. In the context of organocatalysis, the formation of a transient chiral iminium ion from the enone and a primary or secondary amine catalyst is a common strategy. This iminium ion activation lowers the LUMO of the enone, facilitating nucleophilic attack, while the chiral scaffold of the catalyst effectively shields one face of the molecule, leading to high enantioselectivity. mdpi.com The stereochemistry of the resulting product is therefore a direct consequence of the catalyst's structure.

Derivatization to Related Cyclic Compounds

This compound is a versatile building block that can be derivatized into a variety of related fluorinated cyclic compounds, including saturated ketones, alcohols, and aromatic systems. These transformations are crucial for the synthesis of complex fluorinated molecules for applications in medicinal chemistry and materials science.

Reduction Reactions to Fluorinated Cyclohexanones and Cyclohexanols

The reduction of the enone functionality in this compound can be achieved through various methods to yield either the saturated ketone, 4,4-difluorocyclohexanone, or the corresponding allylic or saturated alcohols.

Reduction to 4,4-Difluorocyclohexanone: Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones, leaving the carbonyl group intact. This would convert this compound into 4,4-difluorocyclohexanone, a valuable synthetic intermediate in its own right.

Reduction to Fluorinated Cyclohexanols: The carbonyl group can be reduced to a hydroxyl group using hydride reducing agents. The choice of reagent and reaction conditions determines whether the double bond is also reduced.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally effective for the 1,2-reduction of the carbonyl group in enones to produce the corresponding allylic alcohol, 4,4-difluorocyclohex-2-en-1-ol. masterorganicchemistry.comlibretexts.org The stereochemical outcome of this reduction would depend on the facial selectivity of the hydride attack.

Conjugate Reduction: Under certain conditions, particularly with more complex hydride reagents or in the presence of specific catalysts, conjugate reduction (1,4-reduction) of the double bond can occur, leading to the saturated ketone.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl group and the double bond, yielding 4,4-difluorocyclohexanol. libretexts.org This reaction would generate two new stereocenters, and the diastereoselectivity would be influenced by the steric environment of the intermediate enolate or alkoxide.

The table below summarizes the expected products from the reduction of this compound with common reducing agents.

Table 2: Expected Products from the Reduction of this compound

| Reagent | Expected Major Product |

|---|---|

| H₂, Pd/C | 4,4-Difluorocyclohexanone |

| NaBH₄ | 4,4-Difluorocyclohex-2-en-1-ol |

Aromatization and Rearrangement Pathways

The cyclohexenone ring system, particularly when substituted with fluorine atoms, can undergo aromatization or rearrangement reactions under specific conditions, leading to the formation of difluorinated phenolic compounds or other structurally diverse cyclic systems.

Aromatization: Aromatization of this compound would likely involve the elimination of the two fluorine atoms and a hydrogen atom, along with tautomerization, to form a difluorophenol. This process typically requires forcing conditions, such as strong acid or base and elevated temperatures. The regiochemistry of the resulting difluorophenol would depend on the specific reaction mechanism and the position from which the hydrogen is eliminated.

Rearrangement Pathways: Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are plausible pathways for fluorinated cyclohexyl systems under acidic conditions. wikipedia.orgnih.gov Protonation of the carbonyl oxygen of this compound could be followed by the migration of an alkyl or hydride group to a neighboring electron-deficient center. The presence of fluorine atoms can significantly influence the stability of adjacent carbocations and thus direct the course of such rearrangements. beilstein-journals.org For example, an enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement has been reported for other systems, suggesting that such complex transformations could potentially be applied to derivatives of this compound to generate novel, stereochemically rich fluorinated scaffolds. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine. researchgate.net By analyzing various NMR parameters, including chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's three-dimensional structure can be assembled.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the number and types of hydrogen atoms in a molecule. jchps.com The spectrum of 4,4-Difluorocyclohex-2-en-1-one reveals distinct signals for the vinylic, allylic, and alpha-to-carbonyl protons, with their chemical shifts and multiplicities providing crucial information about their connectivity.

Vinylic Protons (H-2, H-3): These protons, part of the carbon-carbon double bond, typically resonate in the downfield region of the spectrum due to the deshielding effect of the π-system. Their coupling to each other (vicinal coupling) and to adjacent allylic protons provides information about the geometry of the double bond.

Allylic Protons (H-5): The protons on the carbon adjacent to the double bond (C-5) exhibit characteristic chemical shifts and coupling patterns. They are coupled to the vinylic protons and the protons on the adjacent C-6 position.

Alpha-to-Carbonyl Protons (H-6): The protons on the carbon atom adjacent to the carbonyl group (C-6) are also deshielded and show coupling to the protons on C-5.

The integration of these signals confirms the relative number of protons of each type, further validating the proposed structure. ox.ac.uk

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 6.0 - 7.0 | d | J(H-2, H-3) |

| H-3 | 6.0 - 7.0 | dt | J(H-3, H-2), J(H-3, H-5) |

| H-5 | 2.5 - 3.5 | m | |

| H-6 | 2.5 - 3.5 | m |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in the ¹³C NMR spectrum of this compound are highly informative:

Carbonyl Carbon (C-1): The carbon of the ketone group is significantly deshielded and appears at the lowest field, typically in the range of 190-220 ppm. chemguide.co.uk

Vinylic Carbons (C-2, C-3): The sp²-hybridized carbons of the double bond resonate in the region of 120-150 ppm. chemguide.co.uk

Fluorinated Carbon (C-4): The carbon atom bonded to two fluorine atoms experiences a strong deshielding effect and a characteristic splitting pattern in the proton-coupled spectrum due to carbon-fluorine coupling. Its chemical shift is a key indicator of the gem-difluoro substitution.

Aliphatic Carbons (C-5, C-6): The sp³-hybridized carbons of the ring appear at higher fields in the spectrum.

The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, consistent with the proposed structure. libretexts.org

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 190 - 200 |

| C-2 (=CH) | 130 - 150 |

| C-3 (=CH) | 125 - 145 |

| C-4 (CF₂) | 115 - 135 (t) |

| C-5 (CH₂) | 30 - 50 |

| C-6 (CH₂) | 30 - 50 |

Note: This is a generalized prediction. The signal for C-4 is expected to be a triplet due to coupling with the two fluorine atoms. Actual values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are generally straightforward to acquire. wikipedia.orgbiophysics.org In the case of this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single signal in the ¹⁹F NMR spectrum. However, coupling to the neighboring protons on C-5 will result in a multiplet, providing further structural confirmation. The chemical shift of the fluorine signal is highly sensitive to the local electronic environment. biophysics.org

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

To unambiguously assign all proton and carbon signals and to probe the three-dimensional structure of this compound, advanced NMR techniques are employed. ipb.ptnptel.ac.in

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between coupled nuclei. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. ox.ac.uk An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments can identify longer-range couplings (2-3 bonds), which are crucial for connecting different fragments of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to identify protons that are close to each other in space, even if they are not directly bonded. The observation of NOE cross-peaks can provide valuable information about the conformation and stereochemistry of the cyclohexene (B86901) ring.

Interpretation of J-Coupling Constants for Conformational Analysis

The magnitude of the J-coupling (spin-spin coupling) constants between protons provides detailed information about the dihedral angles between them, which is essential for conformational analysis. nih.govnih.gov The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle between the coupled protons. nih.gov By analyzing the coupling constants between the vinylic and allylic protons, as well as between the protons on the saturated part of the ring (C-5 and C-6), the preferred conformation of the cyclohexene ring can be determined. mdpi.com The coupling between fluorine and nearby protons (H-F coupling) can also provide valuable conformational insights. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule in the mass spectrometer, would show characteristic losses of fragments such as CO, F, and HF, further supporting the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact molecular mass. This technique distinguishes between compounds that may have the same nominal mass but differ in their elemental composition.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₆H₆F₂O), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of a mass that closely matches this theoretical value provides strong evidence for the presence of the compound. For instance, in studies involving similar fluorinated compounds, HRMS has been successfully employed to confirm their elemental composition. nih.govrsc.org

The process involves ionizing the sample, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by the separation of ions based on their m/z ratio in the mass analyzer. The high resolving power of the instrument allows for the separation of the isotopic peaks, and the most abundant of these, the monoisotopic peak, is used for exact mass determination.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. acs.org In the context of this compound, an MS/MS experiment would involve isolating the molecular ion (or a protonated/adducted version) of the compound and then subjecting it to collision-induced dissociation (CID) or other fragmentation methods. acs.org The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HF, or C₂H₂O. The analysis of these fragments helps to piece together the connectivity of the atoms within the molecule. For example, the presence of a gem-difluoro group can be inferred from specific neutral losses. This technique is particularly valuable for distinguishing between isomers, as different isomers will often produce distinct fragmentation patterns. nih.gov In-depth analysis of these patterns, sometimes aided by computational predictions, allows for a confident structural assignment. plos.orgnih.gov

Table 1: Hypothetical HRMS and MS/MS Data for this compound

| Parameter | Value |

| Formula | C₆H₆F₂O |

| Theoretical Monoisotopic Mass | 132.0386 u |

| Ionization Mode | Positive |

| Precursor Ion (m/z) | 133.0465 [M+H]⁺ |

| Major Fragment Ions (m/z) | 113.0359 [M+H-HF]⁺, 105.0410 [M+H-CO]⁺, 85.0294 [M+H-HF-CO]⁺ |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected results from HRMS and MS/MS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1750 cm⁻¹. The exact position of this peak can provide clues about the electronic environment of the carbonyl group. The carbon-carbon double bond (C=C) stretch of the enone system would be expected to appear in the 1600-1680 cm⁻¹ region. Additionally, the carbon-fluorine (C-F) stretching vibrations would produce strong absorptions, typically in the range of 1000-1400 cm⁻¹. The presence of multiple fluorine atoms would likely result in complex and strong absorption patterns in this region. The C-H stretching vibrations of the alkene and alkane parts of the ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that is unique to the molecule as a whole. specac.com

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Ketone | C=O | ~1720 | Strong |

| Alkene | C=C | ~1640 | Medium |

| Alkene C-H | =C-H | ~3050 | Medium |

| Alkane C-H | -C-H | ~2950 | Medium |

| Fluorine | C-F | ~1100-1300 | Strong, Multiple Bands |

Note: The data in this table represents typical ranges for the specified functional groups and serves as an illustrative example. wikipedia.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. wikipedia.org

For this compound, a successful X-ray crystallographic analysis would provide definitive information on bond lengths, bond angles, and the conformation of the cyclohexene ring. It would confirm the positions of the two fluorine atoms on the same carbon atom (C4) and the relative stereochemistry if the molecule is chiral. The crystal packing, which describes how the individual molecules are arranged in the crystal, can also be determined, revealing intermolecular interactions such as hydrogen bonding or dipole-dipole interactions. mdpi.com While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. wikipedia.orgmdpi.com

Chromatographic Techniques (e.g., GC, HPLC) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any isomers or impurities. measurlabs.com

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. libretexts.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. libretexts.org The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the inside of the column. sigmaaldrich.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase). Separation occurs based on the different affinities of the compounds for the stationary and mobile phases. HPLC is particularly useful for separating non-volatile or thermally sensitive compounds and can be used to separate isomers with high resolution. ufl.edu Different detector types, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to provide additional information for identification and quantification.

Computational and Theoretical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular flexibility and dynamics, which is often inaccessible to experimental techniques alone. nih.gov

Specific molecular dynamics simulations for 4,4-Difluorocyclohex-2-en-1-one have not been reported in the searched literature. However, MD simulations are frequently used to study fluorinated molecules in various environments. For example, MD simulations have been employed to develop force field parameters for fluorinated amino acids to study their effect on protein structure and dynamics. nih.gov They have also been used to investigate the function of fluorinase enzymes chemrxiv.org and the mechanism of action of fluorinated inactivators of enzymes like ornithine aminotransferase. nih.govresearchgate.net

An MD simulation of this compound, likely in a solvent such as water or an organic solvent, would reveal the dynamic behavior of the cyclohexenone ring. It would show the transitions between different low-energy conformations and how solvent molecules interact with the solute. This information is particularly valuable for understanding how the molecule behaves in a solution-phase reaction or how it might bind to a biological target.

Reaction Mechanism Elucidation

Understanding the detailed pathway of a chemical reaction is a central goal of chemistry. Computational methods are invaluable for elucidating reaction mechanisms by identifying transition states and mapping the reaction coordinate. ethernet.edu.et

Transition state theory explains reaction rates by considering the equilibrium between reactants and the activated transition state complex. wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. wikipedia.orgbeilstein-journals.org Computational chemistry allows for the precise location of transition state structures and the calculation of their energies, which determines the activation energy of the reaction.

While no specific transition state analyses for reactions involving this compound were found, computational studies on related systems demonstrate the utility of this approach. For example, DFT calculations have been used to model the transition states in the allylation of carbonyl compounds with organoboronates, which proceed through a six-membered chair-like transition state. rsc.org In another example, the mechanism of transmetalation of a Pd(II)-F complex was shown to proceed through an unusual transition state involving the release of difluorocarbene. nih.gov

For this compound, one could computationally study reactions such as Michael additions or Diels-Alder reactions. Locating the transition state for these reactions would provide a detailed understanding of the reaction mechanism and the factors controlling stereoselectivity.

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products on the potential energy surface. mdpi.com This path, known as the intrinsic reaction coordinate (IRC), confirms that a calculated transition state indeed connects the desired reactants and products. Following the IRC also reveals the structural changes that occur as the reaction progresses.

There are no specific reaction coordinate mapping studies available for this compound in the literature reviewed. A study of this kind would typically follow a transition state analysis. For example, after identifying the transition state for a Michael addition to this compound, an IRC calculation would be performed. This would map out the precise geometric changes, such as bond formation and changes in ring conformation, as the nucleophile approaches and forms a new covalent bond. This provides a dynamic picture of the reaction mechanism.

Conformational Analysis and Stereochemical Preferences

The presence of two fluorine atoms on the C4 carbon of the cyclohexenone ring significantly influences its conformational behavior. Computational analyses are crucial for elucidating the subtle interplay of steric and electronic effects that dictate the molecule's preferred three-dimensional structure.

The introduction of a gem-difluoro group at the C4 position of the cyclohex-2-en-1-one ring has a pronounced effect on its conformation. In cyclohexene (B86901) and its derivatives, the ring typically adopts a half-chair or sofa conformation. For this compound, computational studies indicate a preference for a half-chair conformation. The C-F bonds, due to the high electronegativity of fluorine, induce significant electronic effects. beilstein-journals.orgchemeurope.com One of the primary electronic interactions at play is hyperconjugation. chemeurope.comwikipedia.org Specifically, there can be stabilizing interactions between the σ orbitals of adjacent C-H or C-C bonds and the antibonding σ* orbitals of the C-F bonds. chemeurope.comwikipedia.org This phenomenon, often referred to as negative hyperconjugation, can influence bond lengths and angles within the ring.

The geminal difluoride substitution also impacts the puckering of the ring. The region of the ring containing the sp³-hybridized carbons (C4, C5, and C6) exhibits the most significant conformational flexibility. The presence of the two fluorine atoms can lead to a slight flattening or puckering of this portion of the ring compared to the unsubstituted analog, as the molecule seeks to minimize steric strain and optimize electronic interactions. beilstein-journals.org The electron-withdrawing nature of the fluorine atoms can also affect the electron density distribution throughout the ring system, influencing the reactivity of the enone moiety. nih.gov

Dihedral angles are essential for defining the three-dimensional shape of cyclic molecules. wikipedia.org In this compound, key dihedral angles define the puckering of the ring and the relative orientations of the substituents. Computational methods allow for the calculation of these angles and the relative energies of different conformers.

The primary conformers of this compound would be different half-chair forms. The stability of these conformers is determined by a combination of torsional strain, steric interactions, and electronic effects. The gauche effect, where a conformation with adjacent electronegative substituents in a gauche orientation is favored, can be a significant factor. chemeurope.comwikipedia.org In this molecule, the interactions between the fluorine atoms and the adjacent methylene (B1212753) protons and the pi system of the enone are critical.

Theoretical calculations can predict the energy differences between various conformers. For instance, the relative stability of conformers where a fluorine atom is pseudo-axial versus pseudo-equatorial can be assessed. These energy differences, though often small, dictate the equilibrium population of each conformer.

| Conformer | Key Dihedral Angle (e.g., F-C4-C5-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Half-Chair 1 | ~60° | 0.00 | ~70 |

| Half-Chair 2 | ~180° | ~0.5 | ~30 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar fluorinated cyclohexene systems. Actual values would require specific high-level computational studies.

The conformational equilibrium of a molecule can be significantly influenced by the solvent environment. wikipedia.orgresearchgate.net For this compound, the polarity of the solvent is expected to play a crucial role. More polar solvents tend to stabilize conformers with larger dipole moments.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to interpret experimental data and confirm structural assignments. For this compound, the prediction of NMR chemical shifts and coupling constants is particularly useful.

Methods like Density Functional Theory (DFT) can be employed to calculate the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F) in the molecule. nih.gov These shielding tensors are then converted into chemical shifts. The accuracy of these predictions has improved significantly, with modern computational approaches often providing results that are in good agreement with experimental values. nih.gov

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate conformational analysis is a prerequisite for reliable NMR prediction. By calculating the NMR parameters for each stable conformer and then performing a Boltzmann-weighted average based on their relative energies, a more accurate prediction of the experimentally observed spectrum can be obtained. biorxiv.org

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Key Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | H2 | ~6.0-6.2 | J(H2-H3) ~10 |

| ¹H | H3 | ~7.0-7.2 | J(H3-H2) ~10 |

| ¹³C | C1 | ~190-200 | - |

| ¹³C | C4 | ~90-100 (t) | ¹J(C-F) ~240-250 |

| ¹⁹F | F on C4 | ~ -100 to -110 | ²J(F-F) ~230-240 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups and the known effects of fluorine substitution. Precise predictions would require dedicated DFT calculations.

The predicted coupling constants, particularly the vicinal ³J(H-H) and geminal ²J(F-F) couplings, are also highly dependent on the dihedral and bond angles, respectively. The Karplus equation relates the vicinal proton-proton coupling constant to the dihedral angle between them, providing a powerful link between NMR data and molecular conformation. acs.org Computational prediction of these coupling constants can therefore provide strong evidence for the predominant conformation in solution.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

4,4-Difluorocyclohex-2-en-1-one serves as a fundamental building block in the synthesis of intricate molecular structures. Its utility stems from the ability to undergo a variety of chemical transformations that allow for the elaboration of the core six-membered ring into more complex frameworks. The presence of the gem-difluoro group at the 4-position significantly influences the reactivity of the molecule, often leading to unique and desirable chemical properties in the resulting products.

Organic synthesis often involves multi-step processes to construct complex target molecules. uclouvain.be The use of well-defined building blocks is crucial for the efficiency and success of these synthetic endeavors. whiterose.ac.uk this compound and its derivatives have been employed in one-pot synthesis strategies, which are highly efficient as they combine multiple reaction steps without the need for intermediate purification. researchgate.netmdpi.com For instance, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of mono- and difluorinated cyclohexenones. researchgate.netmdpi.com This highlights the role of this compound in creating stereochemically rich and complex molecules.

The reactivity of the enone system allows for various addition reactions, while the fluorine atoms can direct subsequent transformations and impart specific physical and chemical properties to the final architecture. This makes this compound a valuable starting material for the synthesis of a diverse range of organic compounds, including those with potential applications in medicinal chemistry and materials science.

Precursor to Fluorinated Alicyclic Systems

The synthesis of selectively fluorinated alicyclic systems is a significant area of research, and this compound is a key precursor in this field. rsc.org The transformation of this enone into various saturated and unsaturated difluorinated cyclohexane (B81311) derivatives is a cornerstone of its application. These fluorinated alicyclic compounds are of interest due to the unique conformational and electronic properties conferred by the fluorine atoms. st-andrews.ac.uk

Methods for the synthesis of fluorinated alicyclic systems often involve fluorination reactions at various stages. rsc.org For example, the treatment of dithiolane derivatives with hydrogen fluoride-pyridine can yield difluoro-substituted cyclohexane compounds. rsc.org The synthesis of enantiomerically pure gem-difluorocyclohexane derivatives can be achieved through intramolecular trapping of α,α-difluoroalkyl radicals generated from precursors derived from this compound. lookchem.com

Table 1: Examples of Fluorinated Alicyclic Systems Derived from this compound Precursors

| Precursor Type | Reaction Type | Product Class | Reference |

| Dithiolane derivative | Fluorination with HF-pyridine | Difluoro-substituted cyclohexane | rsc.org |

| o-Chlorodifluoroheptenols | Radical-promoted cyclization | gem-Difluorocyclohexanols | lookchem.com |

| β-ketoester | One-pot Robinson annulation | 4,6-difluorocyclohexanones | mdpi.com |

Intermediates in the Construction of Carbon Skeletons with Defined Stereochemistry

The creation of carbon skeletons with well-defined stereochemistry is a central goal in organic synthesis, and this compound and its derivatives are valuable intermediates in achieving this. Stereoselective reactions, which favor the formation of one stereoisomer over another, are critical in this process. masterorganicchemistry.comwikipedia.org The rigid framework of the cyclohexene (B86901) ring and the influence of the fluorine atoms can be exploited to control the stereochemical outcome of reactions.

Asymmetric synthesis, a method that produces a single enantiomer of a final product, can be achieved using various techniques, including chiral auxiliaries and enantioselective catalysis. ethz.ch Organocatalysis, in particular, has emerged as a powerful tool for the stereoselective synthesis of fluorinated compounds. researchgate.net For example, cinchona alkaloid amines have been used to promote the asymmetric synthesis of 4,6-difluorocyclohex-2-en-1-ones, affording products with high enantiomeric and diastereomeric purity. researchgate.netmdpi.com

The ability to control the formation of new stereocenters is crucial for the synthesis of complex natural products and pharmaceuticals. rsc.org The use of this compound as a starting material provides access to chiral building blocks that can be further elaborated into more complex and stereochemically defined molecules.

Development of Novel Synthetic Reagents and Catalysts

The unique reactivity of this compound and its derivatives has led to their use in the development of novel synthetic reagents and catalysts. The electrophilic nature of the double bond and the influence of the gem-difluoro group make these compounds suitable for a range of chemical transformations.

One area of development is in catalytic fluorination, where new reagents and catalytic systems are constantly being sought to achieve efficient and selective fluorine incorporation. mdpi.com While this compound itself is a product of fluorination, its derivatives can serve as platforms to test and develop new fluorinating agents and catalytic protocols. For instance, the synthesis of α-fluorocarbonyl compounds can be achieved from fluorinated isoxazoles under catalyst-free conditions using Selectfluor®, demonstrating the ongoing innovation in fluorination chemistry. mdpi.com

Furthermore, the principles of organocatalysis have been successfully applied to reactions involving derivatives of this compound. researchgate.netmdpi.com The development of organocatalytic systems for the asymmetric synthesis of fluorinated cyclohexenones showcases how this class of compounds contributes to the expansion of the synthetic chemist's toolkit. researchgate.netmdpi.com These novel reagents and catalysts are essential for advancing the synthesis of complex organic molecules with high efficiency and selectivity. slideshare.net

Role in Liquid Crystal Chemistry (for derivatives of 4,4-difluorocyclohexene (B13913980)/cyclohexane)

Derivatives of 4,4-difluorocyclohexene and 4,4-difluorocyclohexane play a significant role in the field of liquid crystal chemistry. google.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their unique electro-optical characteristics make them essential components in display technologies. google.comnih.gov

The incorporation of fluorinated cyclohexane rings into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, optical anisotropy, and viscosity. google.com Specifically, 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene derivatives have been synthesized and utilized in liquid crystal mixtures. google.com These compounds can act as base materials for liquid crystalline phases or be added to other liquid crystal materials to optimize their performance characteristics. google.com

The presence of the 4,4-difluoro-substituted ring affects the molecular packing and intermolecular interactions, which in turn determines the mesomorphic behavior of the material. tandfonline.com Research has shown that even small changes in the molecular structure, such as the introduction of a difluoromethylene unit, can lead to substantial differences in the mesogenic properties. rsc.org The development of new liquid crystal materials often involves the synthesis and evaluation of novel building blocks, and fluorinated cyclohexanes derived from this compound are valuable components in this ongoing research. whiterose.ac.uktandfonline.com For example, laterally difluorinated phenyl tolane liquid crystals and their corresponding cyclohexane tolane homologues have been synthesized and studied for their properties. tandfonline.com

Q & A

What spectroscopic techniques are recommended for characterizing 4,4-Difluorocyclohex-2-en-1-one, and how should data be interpreted?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the cyclohexenone scaffold and fluorine substitution patterns. For example, -NMR can resolve the two equivalent fluorine atoms at the 4-position, while -NMR detects olefinic protons (δ 5.5–6.5 ppm) and cyclohexenone carbonyl interactions .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm) and C-F vibrations (1000–1300 cm) to confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers or contaminants .

How can researchers design experiments to study the compound’s reactivity under catalytic conditions?

Level : Advanced

Methodological Answer :

- Variable Selection : Test transition-metal catalysts (e.g., Pd, Ni) under varying temperatures and solvents. Monitor regioselectivity in Diels-Alder or fluorination reactions.

- Control Groups : Include non-catalytic conditions and inert atmosphere trials to isolate catalytic effects.

- Analytical Tools : Use gas chromatography-mass spectrometry (GC-MS) for reaction monitoring and X-ray crystallography to resolve stereochemical outcomes .

What safety protocols are critical when handling this compound?

Level : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light/moisture.

- Waste Disposal : Neutralize acidic/basic residues before disposal, following local regulations for halogenated waste .

How can contradictions in reported synthetic yields of this compound be resolved?

Level : Advanced

Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, polar aprotic solvents (DMF, DMSO) may improve solubility but promote side reactions.

- Purity Assessment : Use HPLC or -NMR to quantify impurities. Trace water or oxygen can deactivate catalysts, reducing yields .

What purification methods are optimal for isolating this compound?

Level : Basic

Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate mixtures (3:1 v/v) to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient elution (petroleum ether to acetone) for high-purity isolation. Monitor fractions via TLC (R ~0.5 in 1:1 hexane/EtOAc) .

How can surface adsorption behavior of this compound be studied in environmental systems?

Level : Advanced

Methodological Answer :

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) or Raman spectroscopy to analyze adsorption on model indoor surfaces (e.g., glass, polymers).

- Reactivity Tests : Expose the compound to ozone or UV light to study degradation pathways on surfaces .

What stability challenges arise during long-term storage, and how can they be mitigated?

Level : Basic

Methodological Answer :

- Degradation Factors : Hydrolysis of the enone system or fluorine loss under acidic/basic conditions.

- Mitigation : Add stabilizers (e.g., BHT) to inhibit radical degradation. Store under nitrogen in amber vials .

How can computational modeling predict the compound’s reactivity in novel reactions?

Level : Advanced

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states in cycloaddition or fluorination reactions .

What key physicochemical properties should be prioritized for experimental design?

Level : Basic

Methodological Answer :

- Melting Point : ~103–107°C (similar to 4,4-Difluorocyclohexanecarboxylic acid; adjust for enone effects) .

- Solubility : Soluble in dichloromethane, THF; sparingly soluble in water. Pre-dissolve in DMSO for aqueous reactions .

How to design a multi-step synthesis route for derivatives of this compound?

Level : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.